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Compound of Interest

Compound Name: Malic acid 4-Me ester

Cat. No.: B1643484

Introduction

Malic acid 4-methyl ester (CAS No. 66178-02-7), a derivative of the naturally occurring
dicarboxylic acid malic acid, is a compound of interest in various chemical and pharmaceutical
research areas. Its structural elucidation and characterization are critically dependent on
modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR)
spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This technical guide
provides a comprehensive overview of the expected spectroscopic data for malic acid 4-methyl
ester and details the experimental protocols for their acquisition. While publicly available
experimental spectra for this specific compound are limited, this guide offers predicted values
based on the analysis of related compounds and established spectroscopic principles,
alongside standardized methodologies for obtaining empirical data.

Chemical Properties
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Property Value Source
CAS Number 66178-02-7 [11[2]
Molecular Formula CsHsOs [1][2]
Molecular Weight 148.11 g/mol [11[2]
Physical Description Crystalline solid [1]

Soluble in Chloroform,
Solubility Dichloromethane, Ethyl [3]
Acetate, DMSO, Acetone

Predicted Spectroscopic Data

Due to the scarcity of published experimental spectra for malic acid 4-methyl ester, the
following tables present predicted data based on the analysis of its parent compound, malic
acid, and related esters. These predictions serve as a benchmark for researchers acquiring
and interpreting new experimental data.

'H NMR (Proton NMR) Spectroscopy
Predicted Chemical Shifts (8) in CDCls
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Predicted Chemical

Coupling Constant

Proton . Multiplicity .
Shift (ppm) (J) in Hz
J(Ha, Hb) = 7, J(Ha,
Ha ~4.5 dd
Hc)=4
J(Hb, Ha) = 7, J(Hb,
Hb ~2.8 dd
Hc) =-16
J(Hc, Ha) = 4, J(Hc,
Hc ~2.7 dd
Hb) =-16
-OCHs ~3.7 S
-OH Variable brs
-COOH Variable brs

13C NMR (Carbon NMR) Spectroscopy

Predicted Chemical Shifts (d) in CDClIs

Carbon Predicted Chemical Shift (ppm)
C1 (COOH) ~175
C2 (CH-OH) ~68
C3 (CH2) ~40
C4 (COOCHs3) ~172
C5 (-OCHs) ~52
IR (Infrared) Spectroscopy
Predicted Absorption Bands
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Functional Group

Wavenumber (cm~—?) Intensity

O-H stretch (alcohol)

3500-3200

Broad, Strong

O-H stretch (carboxylic acid) 3300-2500 Very Broad, Strong
C-H stretch 3000-2850 Medium

C=0 stretch (ester) ~1740 Strong

C=0 stretch (carboxylic acid) ~1710 Strong

C-O stretch 1300-1000 Strong

MS (Mass Spectrometry)

Predicted m/z values for major fragments (Electron lonization)

m/z Proposed Fragment
148 [M]* (Molecular lon)
131 [M - OHJ*

117 [M - OCHs]*

103 [M - COOHJ*

89 [M - COOCHs]*

59 [COOCHSs]*

Experimental Protocols

The following sections detail the standard operating procedures for acquiring high-quality

spectroscopic data for malic acid 4-methyl ester.

Workflow for Spectroscopic Analysis

© 2025 BenchChem. All rights reserved.

4/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1643484?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

- ~ Spectroscopic Analysis
Sample Preparation

IR Spectroscopy

Prepare Solid Sample

Dissolve in
Deuterated Solvent

Data Processing & Interpretation
Process Spectra h’—» Interpret Data H Structure Elucidation I]

Malic Acid 4-Me Ester

- J

Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of malic acid 4-methyl ester.

NMR Spectroscopy (*H and *3C)

Obijective: To determine the chemical structure and connectivity of atoms in the molecule.
Methodology:
e Sample Preparation:

o Weigh approximately 5-10 mg of malic acid 4-methyl ester.

o Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
Chloroform-d, CDCIs) in a clean, dry vial.

o Transfer the solution to a standard 5 mm NMR tube.
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o Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical
shift referencing (0O ppm).

e Instrument Parameters (*H NMR):

o Spectrometer: 400 MHz or higher field strength NMR spectrometer.

[e]

Pulse Sequence: Standard single-pulse sequence.

o

Acquisition Time: 2-4 seconds.

[¢]

Relaxation Delay: 1-5 seconds.

o

Number of Scans: 8-16, depending on sample concentration.
o Spectral Width: 0-12 ppm.
e Instrument Parameters (33C NMR):

o Spectrometer: 100 MHz or higher.

[¢]

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

[e]

Acquisition Time: 1-2 seconds.

(¢]

Relaxation Delay: 2-5 seconds.

[¢]

Number of Scans: 128-1024 or more, as 3C has low natural abundance.

o

Spectral Width: 0-220 ppm.

» Data Processing:

o Apply Fourier transformation to the acquired free induction decay (FID).

o Phase correct the spectrum.

o Calibrate the chemical shift scale using the TMS signal.

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1643484?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

o Integrate the signals in the *H NMR spectrum.

o Analyze the chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Methodology:
o Sample Preparation (Attenuated Total Reflectance - ATR):

o Place a small amount of the crystalline malic acid 4-methyl ester directly onto the ATR
crystal.

o Ensure good contact between the sample and the crystal by applying pressure with the
anvil.

o Sample Preparation (KBr Pellet):

o Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide
(KBr) powder in an agate mortar and pestle.

o Press the mixture into a transparent pellet using a hydraulic press.
e Instrument Parameters:

o Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

o Spectral Range: 4000-400 cm~1.

o Resolution: 4 cm~2.

o Number of Scans: 16-32.
o Data Acquisition and Analysis:

o Record a background spectrum of the empty sample compartment (or clean ATR crystal).
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o Record the sample spectrum.

o The instrument software will automatically ratio the sample spectrum to the background
spectrum to produce the final absorbance or transmittance spectrum.

o ldentify the characteristic absorption bands corresponding to the functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
e Sample Introduction:

o For a volatile compound like malic acid 4-methyl ester, direct insertion probe or gas
chromatography (GC) can be used to introduce the sample into the ion source.

« lonization Method (Electron lonization - El):

o The sample is vaporized and then bombarded with a beam of high-energy electrons
(typically 70 eV). This causes the molecule to ionize and fragment.[4]

e |nstrument Parameters:

[¢]

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector.

[¢]

lonization Mode: Electron lonization (EI).

[e]

Mass Range: m/z 40-400.

o

Source Temperature: 150-250 °C.
o Data Analysis:

o Identify the molecular ion peak ([M]*), which corresponds to the molecular weight of the
compound.
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o Analyze the fragmentation pattern to deduce the structure of the molecule. The
fragmentation can provide valuable information about the connectivity of different parts of
the molecule.

Logical Relationship of Spectroscopic Techniques
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Caption: Logical flow for structure elucidation using combined spectroscopic methods.

This guide provides a foundational framework for the spectroscopic analysis of malic acid 4-
methyl ester. By following the detailed experimental protocols and utilizing the predicted data
as a reference, researchers and drug development professionals can confidently acquire and
interpret the necessary spectroscopic information for the complete characterization of this
compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b1643484?utm_src=pdf-custom-synthesis
https://chemistry.emory.edu/msc/tutorial/mass-spectrometry-ionization.html
https://hmdb.ca/spectra/nmr_one_d/143652
https://hmdb.ca/spectra/nmr_one_d/143652
https://www.researchgate.net/figure/C-NMR-spectrum-of-four-carbons-alkyl-chain-analog-of-methyl-ester-of-terminally-oxidized_fig3_328190847
https://bitesizebio.com/82650/ionization-methods-mass-spec/
https://www.benchchem.com/product/b1643484#malic-acid-4-me-ester-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b1643484#malic-acid-4-me-ester-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b1643484#malic-acid-4-me-ester-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b1643484#malic-acid-4-me-ester-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1643484?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1643484?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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